molecular formula C6H6BrNOZn B3262206 6-Methoxy-2-pyridylzinc bromide CAS No. 352530-39-3

6-Methoxy-2-pyridylzinc bromide

Cat. No.: B3262206
CAS No.: 352530-39-3
M. Wt: 253.4 g/mol
InChI Key: KSDIMTCPAWPVCZ-UHFFFAOYSA-M
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Description

6-Methoxy-2-pyridylzinc bromide is an organozinc compound with the molecular formula C6H6BrNOZn. It is a valuable reagent in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound is often used in cross-coupling reactions, which are essential in the synthesis of various organic molecules.

Preparation Methods

6-Methoxy-2-pyridylzinc bromide can be synthesized through the direct insertion of active zinc into 6-methoxy-2-bromopyridine. This reaction typically occurs in the presence of a solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent oxidation. The reaction conditions often involve heating to facilitate the insertion process .

Chemical Reactions Analysis

6-Methoxy-2-pyridylzinc bromide undergoes several types of chemical reactions, including:

    Substitution Reactions: It can react with various electrophiles to form substituted pyridine derivatives.

    Cross-Coupling Reactions: This compound is commonly used in palladium-catalyzed cross-coupling reactions, such as the Negishi coupling, to form carbon-carbon bonds.

    Oxidation and Reduction Reactions: While less common, it can participate in oxidation and reduction reactions under specific conditions.

Scientific Research Applications

6-Methoxy-2-pyridylzinc bromide has numerous applications in scientific research:

Mechanism of Action

The primary mechanism of action for 6-Methoxy-2-pyridylzinc bromide involves its role as a nucleophile in cross-coupling reactions. The zinc atom coordinates with the pyridine ring, making the carbon-zinc bond highly reactive towards electrophiles. This reactivity facilitates the formation of new carbon-carbon bonds, which is crucial in organic synthesis .

Comparison with Similar Compounds

6-Methoxy-2-pyridylzinc bromide can be compared with other organozinc compounds such as:

  • 6-Methyl-2-pyridylzinc bromide
  • 3-Methyl-2-pyridylzinc bromide
  • 4-Methyl-2-pyridylzinc bromide

These compounds share similar reactivity patterns but differ in their substituents, which can influence their reactivity and the types of products formed in reactions .

Properties

IUPAC Name

bromozinc(1+);6-methoxy-2H-pyridin-2-ide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6NO.BrH.Zn/c1-8-6-4-2-3-5-7-6;;/h2-4H,1H3;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSDIMTCPAWPVCZ-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C[C-]=N1.[Zn+]Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrNOZn
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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